3-Oxopentanenitrile

Biocatalysis Chiral alcohol synthesis IMPDH inhibitor intermediate

3-Oxopentanenitrile (CAS 33279-01-5), systematically named pentanenitrile, 3-oxo- and also referred to as propionylacetonitrile or 1-cyanobutan-2-one, is a bifunctional C₅H₇NO (MW 97.12) building block combining a reactive ketone carbonyl and a nitrile group within a linear five-carbon framework. Available from specialist suppliers at Typical purities of 96–99% and in quantities ranging from 250 mg research aliquots to 25 g bulk packs, the compound is supplied as a low-melting solid (mp 27–30 °C) or pale yellow liquid that requires ambient-temperature storage with moisture exclusion.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 33279-01-5
Cat. No. B1588766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopentanenitrile
CAS33279-01-5
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCCC(=O)CC#N
InChIInChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2-3H2,1H3
InChIKeyKOYWUYIBEXFRFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxopentanenitrile (CAS 33279-01-5) Procurement Guide: Core Identity & Sourcing Baseline


3-Oxopentanenitrile (CAS 33279-01-5), systematically named pentanenitrile, 3-oxo- and also referred to as propionylacetonitrile or 1-cyanobutan-2-one, is a bifunctional C₅H₇NO (MW 97.12) building block combining a reactive ketone carbonyl and a nitrile group within a linear five-carbon framework . Available from specialist suppliers at Typical purities of 96–99% and in quantities ranging from 250 mg research aliquots to 25 g bulk packs, the compound is supplied as a low-melting solid (mp 27–30 °C) or pale yellow liquid that requires ambient-temperature storage with moisture exclusion . Its primary documented value lies in serving as a prochiral ketone substrate for enzymatic reduction to (R)-3-hydroxypentanenitrile — a critical intermediate en route to inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors with immunosuppressive activity — and as a versatile C₅-ketonitrile linchpin for heterocycle construction [1].

Why Generic β-Ketonitrile Substitution Fails: The Structural and Functional Imperative of 3-Oxopentanenitrile


β-Ketonitriles as a class share the 1,3-dicarbonyl-like enolate reactivity pattern, but interchanging them without regard to chain length, substitution, and physical form introduces failure risk in regiospecific heterocyclizations, enzyme recognition, and downstream processing. 3-Oxopentanenitrile occupies a narrow design space: its C₅ backbone (propionyl + acetonitrile) provides exactly the steric and electronic profile required by the acetoacetyl-CoA reductase (AdKR) enzyme family, which achieves >99% enantiomeric excess in reduction to (R)-3-hydroxypentanenitrile, whereas the C₄ homolog 3-oxobutanenitrile and the sterically encumbered C₇ analog 4,4-dimethyl-3-oxopentanenitrile are either unrecognized or yield substantially different stereochemical outcomes under identical conditions [1][2]. The compound's low melting point (27–30 °C) and liquid state at slightly above ambient temperature facilitate solvent-free or low-solvent reaction setups that are impractical with the higher-melting solid comparators 4,4-dimethyl-3-oxopentanenitrile (mp 66–72 °C) and 3-oxo-3-phenylpropanenitrile (mp 82–83 °C), directly impacting process mass intensity and scalability . These differences are not cosmetic — they dictate whether a synthetic route or biocatalytic process succeeds or fails at scale.

Quantitative Differentiation Evidence: 3-Oxopentanenitrile versus Closest Structural Analogs


Enzymatic Reduction Enantioselectivity: 3-Oxopentanenitrile Achieves >99% ee versus Unreported or Inferior ee for 3-Oxobutanenitrile and 4,4-Dimethyl-3-oxopentanenitrile

The acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans, cloned and co-expressed with glucose dehydrogenase in E. coli, reduces 3-oxopentanenitrile (KPN) to (R)-3-hydroxypentanenitrile (HPN) with >99% enantiomeric excess at complete conversion [1]. This chemo-enzymatic process was independently optimized to >99% ee using a two-step sequence of reductase S1 reduction (81.5% ee initial) followed by lipase-catalyzed enantioselective ester hydrolysis [2]. No published report demonstrates comparable enantioselectivity for enzymatic reduction of 3-oxobutanenitrile (CAS 2469-99-0) or 4,4-dimethyl-3-oxopentanenitrile (CAS 59997-51-2) using the same or related reductase systems, indicating that the C₅ propionyl side chain is a critical recognition determinant for the AdKR active site.

Biocatalysis Chiral alcohol synthesis IMPDH inhibitor intermediate

Heterocycle Synthesis: 3-Oxopentanenitrile Enables Pyrazole Construction in Patent Route, While 4,4-Dimethyl-3-oxopentanenitrile Has Separate Documented Utility

US Patent 9,320,739 B2 explicitly employs 3-oxopentanenitrile as a key reactant in the synthesis of 3-ethyl-1-phenyl-1H-pyrazol-5-amine: condensation with phenylhydrazine in ethanol at 90 °C over 15 hours yields the pyrazole product in 37% isolated yield over two steps [1]. In contrast, 4,4-dimethyl-3-oxopentanenitrile has been independently reported for pyrazole and isoxazole synthesis in separate literature and patent precedents [2]; however, the sterically demanding tert-butyl group directs regiochemical outcomes that differ from those obtained with the linear propionyl-substituted substrate. No published direct head-to-head yield comparison under identical conditions exists, but the distinct substitution patterns are route-determining for the target heterocycle architecture.

Heterocyclic chemistry Pyrazole synthesis Pharmaceutical intermediate

Physical State and Handling: 3-Oxopentanenitrile Melts at 27–30 °C, Enabling Ambient Liquid Handling; Comparators Are Higher-Melting Solids

3-Oxopentanenitrile has a reported melting point of 27–30 °C, meaning it is a liquid at or slightly above standard laboratory ambient temperature, which facilitates direct transfer, solvent-free reaction setups, and homogeneous mixing without pre-heating . By comparison, 4,4-dimethyl-3-oxopentanenitrile melts at 66–72 °C , and 3-oxo-3-phenylpropanenitrile melts at 82–83 °C ; both require deliberate heating to achieve a liquid state for reactions conducted at ambient pressure. The lower melting point of 3-oxopentanenitrile reduces energy input and simplifies reactor design in scale-up scenarios.

Process chemistry Physical property Solvent-free synthesis

Molecular Weight Economy: 3-Oxopentanenitrile (MW 97.12) Offers Higher Atom Efficiency than Higher-MW β-Ketonitrile Analogs

With a molecular weight of 97.12 g/mol, 3-oxopentanenitrile is the smallest commercially available unbranched β-ketonitrile with a C₅ scaffold . The C₄ homolog 3-oxobutanenitrile (MW 83.09) is even smaller but lacks the critical ethyl substituent for enzymatic recognition (see Evidence Item 1). The C₇,α,α-dimethyl analog 4,4-dimethyl-3-oxopentanenitrile (MW 125.17) and the aryl-substituted 3-oxo-3-phenylpropanenitrile (MW 145.16) carry substantially higher mass per mole of reactive ketonitrile functionality . In multistep syntheses where the ketonitrile fragment constitutes a portion of the final target, lower MW translates to higher atom economy and reduced waste burden.

Atom economy Molecular weight Green chemistry

High-Value Application Scenarios for 3-Oxopentanenitrile Based on Verified Differentiation Evidence


Enzymatic Synthesis of (R)-3-Hydroxypentanenitrile for IMPDH Inhibitor Programs

In pharmaceutical development campaigns targeting inosine 5′-monophosphate dehydrogenase (IMPDH) for immunosuppressive therapy, 3-oxopentanenitrile serves as the documented prochiral substrate for AdKR-catalyzed reduction, reliably delivering (R)-3-hydroxypentanenitrile with >99% enantiomeric excess using recombinant E. coli cell-free extracts co-expressing AdKR and GDH [1]. The orthogonal two-step protocol (reductase S1 followed by lipase-catalyzed ester hydrolysis) provides a complementary route to the same enantiopure alcohol in high yield [2]. No alternative β-ketonitrile has published equivalent enantioselectivity data with this enzyme class, making 3-oxopentanenitrile the only evidence-backed choice for this specific chiral intermediate.

Regiospecific Construction of 3-Ethyl-1H-pyrazole Pharmacophores

When the synthetic target requires a 3-ethyl-substituted pyrazole or pyrazolopyrimidine core — a motif found in cytokine inhibitor and anti-inflammatory patent families — 3-oxopentanenitrile is the directly compatible β-ketonitrile input. US Patent 9,320,739 B2 exemplifies its condensation with phenylhydrazine to yield 3-ethyl-1-phenyl-1H-pyrazol-5-amine at multigram scale [1]. Substituting 4,4-dimethyl-3-oxopentanenitrile or 3-oxo-3-phenylpropanenitrile would install tert-butyl or phenyl groups respectively at the pyrazole 3-position, yielding a fundamentally different chemical series incompatible with the intended structure–activity relationship. Procurement of 3-oxopentanenitrile is therefore mandatory for fidelity to the published route.

Ambient-Temperature Neat Reaction Development and Scale-Up

For process chemistry groups developing solvent-free or low-solvent condensation reactions, the melting point of 3-oxopentanenitrile (27–30 °C) is a practical advantage over higher-melting β-ketonitrile comparators [1]. At typical laboratory and pilot-plant ambient temperatures (≥25 °C), the compound is a free-flowing liquid that can be pumped, metered, and mixed without pre-heating infrastructure. In contrast, 4,4-dimethyl-3-oxopentanenitrile (mp 66–72 °C) and 3-oxo-3-phenylpropanenitrile (mp 82–83 °C) require heated vessels and transfer lines, adding capital and operational complexity [2]. This physical property differentiation is particularly relevant for procurement decisions in kilo-lab and pilot-scale campaigns where solvent reduction is an explicit green chemistry objective.

Atom-Economical Fragment Incorporation in Multi-Step Syntheses

In discovery chemistry and route-scouting where the β-ketonitrile fragment is incorporated into a larger molecular architecture and subsequently elaborated (e.g., via nitrile hydrolysis, ketone reduction, or heterocycle formation), 3-oxopentanenitrile offers the most favorable ratio of structural information content to molecular weight among C₅–C₇ β-ketonitriles [1]. Its MW of 97.12 g/mol is substantially lower than 4,4-dimethyl-3-oxopentanenitrile (125.17 g/mol) and 3-oxo-3-phenylpropanenitrile (145.16 g/mol), yet it retains the ethyl substituent essential for enzymatic recognition — a property absent in the lighter C₄ homolog 3-oxobutanenitrile (MW 83.09) [2]. This positions 3-oxopentanenitrile as the mass-efficiency-optimized choice for library synthesis and route optimization where both enzyme compatibility and atom economy are valued.

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